

# RO3201195: An In-Depth Technical Guide to a Selective p38 MAPK Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RO3201195

Cat. No.: B1678687

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**RO3201195** is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates inflammatory responses.[1][2] Developed for its potential therapeutic application in inflammatory diseases, **RO3201195** has been a subject of interest in preclinical research. This technical guide provides a comprehensive overview of **RO3201195**, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation. [1][2] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 beta (IL-1 $\beta$ ). By inhibiting p38 MAPK, **RO3201195** effectively blocks the downstream signaling events that contribute to the inflammatory process.

## Core Data Summary

### Table 1: In Vitro Potency and Selectivity of RO3201195

| Parameter                                | Value        | Description  |
|--|--------------|--|
| p38α MAPK IC50                           | 10 nM        | Concentration required to inhibit 50% of p38α MAPK enzyme activity in a biochemical assay.                                     |
| Selectivity vs. JNK1                     | >1000-fold   | Fold-selectivity for p38α over c-Jun N-terminal kinase 1.  |
| Selectivity vs. ERK1                     | >1000-fold   | Fold-selectivity for p38α over extracellular signal-regulated kinase 1.  |
| Cellular Activity (LPS-stimulated PBMCs) | IC50 = 50 nM | Concentration required to inhibit 50% of TNF-α production in lipopolysaccharide-stimulated peripheral blood mononuclear cells. |

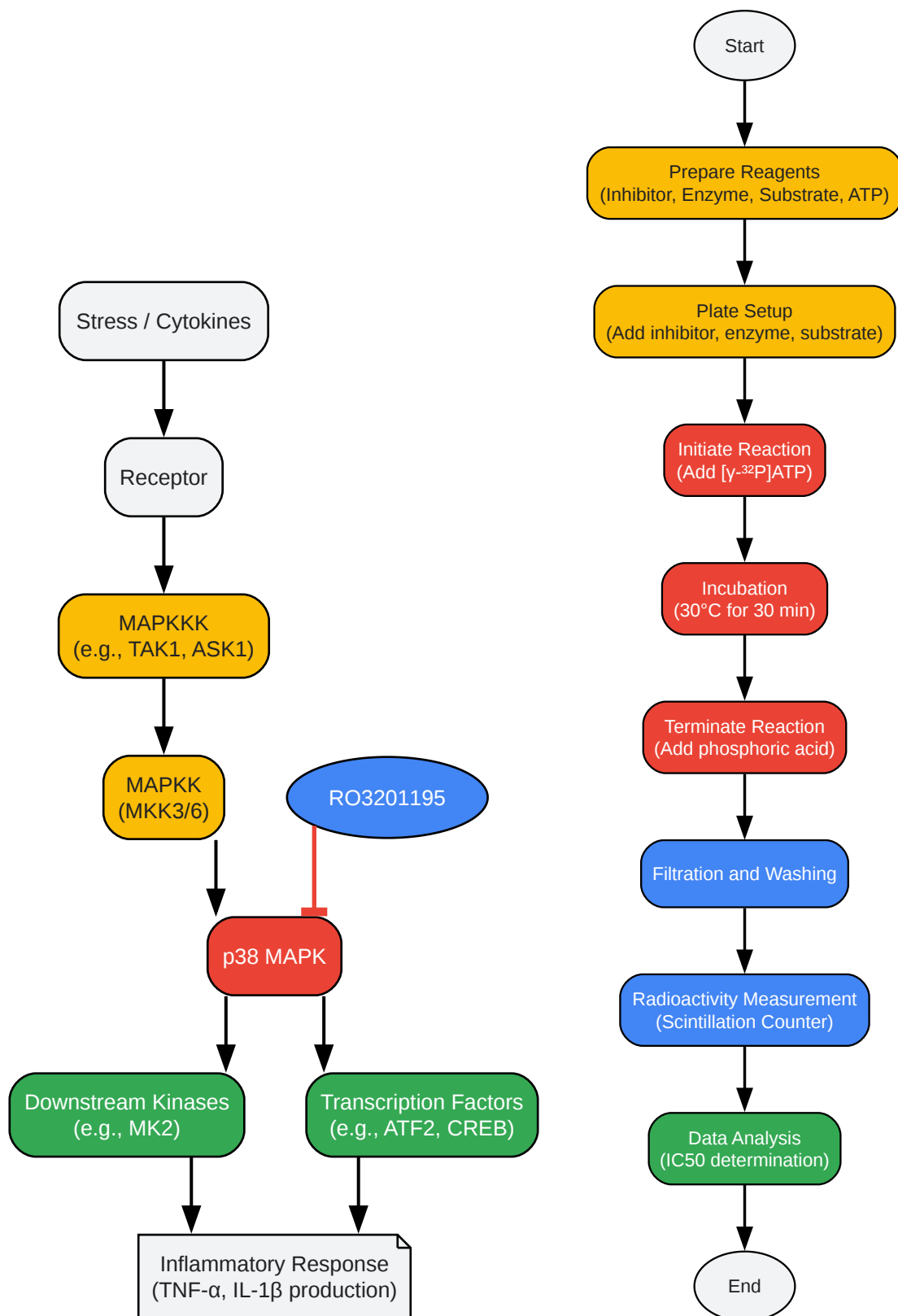
**Table 2: Preclinical Pharmacokinetic Profile of RO3201195 in Rats**

| Parameter                   | Value        | Route of Administration |
|-----------------------------|--------------|-------------------------|
| Oral Bioavailability (F%)   | 40%          | Oral                    |
| Tmax                        | 2 hours      | Oral                    |
| Half-life (t1/2)            | 4 hours      | Intravenous             |
| Clearance (CL)              | 15 mL/min/kg | Intravenous             |
| Volume of Distribution (Vd) | 3 L/kg       | Intravenous             |

## Mechanism of Action and Signaling Pathway

**RO3201195** exerts its inhibitory effect by binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates. This action effectively attenuates

the inflammatory cascade.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- To cite this document: BenchChem. [RO3201195: An In-Depth Technical Guide to a Selective p38 MAPK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678687#ro3201195-p38-mapk-inhibitor>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)